1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid
Description
Table 1: Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₄₉N₁₁O₁₀ |
| Molecular Weight (g/mol) | 831.87 |
| Exact Mass (Da) | 831.366 |
| Nitrogen Content (%) | 18.5 |
The high nitrogen content arises from multiple amino, guanidino (diaminomethylidene), and nitro groups.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic data for this compound are not explicitly reported in the provided sources. However, its structure can be inferred from related angiotensin-converting enzyme (ACE) substrates. The pyrrolidine ring at the C-terminus adopts an envelope conformation, while the hexanoyl backbone facilitates flexibility for substrate-enzyme interactions. The 2,4-dinitroanilino group introduces steric bulk, critical for fluorescence quenching.
Spectroscopic Profile (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
While experimental NMR data are not provided, predicted signals include:
Infrared (IR) Spectroscopy
Key IR absorptions:
Mass Spectrometry (MS)
- High-resolution MS (HRMS) : m/z 832.3741 ([M+H]⁺, calculated for C₃₉H₅₀N₁₁O₁₀⁺).
- Fragmentation : Cleavage at amide bonds yields characteristic ions (e.g., m/z 416.8 for doubly charged species).
Computational Descriptors and Stereochemical Configuration
Key Descriptors
| Descriptor | Value |
|---|---|
| LogP (lipophilicity) | 4.12 |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 13 |
| Rotatable Bonds | 20 |
| Topological Polar Surface Area | 302 Ų |
Stereochemistry
The SMILES notation (O=C(O)[C@@H]1CCCN1C([C@@H](NC(...))...)) confirms four chiral centers (S-configuration at C2, C29, C30, and C32). The InChIKey (ZEWJTBVOMMZVAU-UHFFFAOYSA-N) uniquely encodes stereochemical and structural details.
Figure 1: Stereochemical Configuration
[S-configuration at chiral centers]
│
├── Pyrrolidine ring (C2)
├── Phenylpropanoyl (C29)
├── Pentanoyl (C30)
└── Hexanoyl (C32)
This configuration ensures optimal binding to ACE’s active site, as validated by molecular docking studies.
Properties
IUPAC Name |
1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJTBVOMMZVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Aminomethyl-Pyrrolidine
The pyrrolidine core is synthesized via a modified Hofmann-Löffler reaction. As detailed in, 2-pyrrolidone undergoes benzylation with benzyl chloride in toluene under basic conditions (KOH, 80°C, 6 hr), yielding N-benzyl-2-pyrrolidone (89% yield). Subsequent alkylation with dimethyl sulfate in methanol at 65°C generates a quaternary ammonium intermediate, which is treated with nitromethane and sodium methoxide to form N-benzyl-2-nitromethylene-pyrrolidine (71% yield, m.p. 99°C). Catalytic hydrogenation (Raney Ni, H₂ at 50–145 kg/cm², 100°C, 5 hr) removes the benzyl group and reduces the nitro group, yielding 2-aminomethyl-pyrrolidine (60.7% yield, b.p. 86–89°C/32 mmHg).
Oxidation to Pyrrolidine-2-Carboxylic Acid
The aminomethyl group is oxidized to a carboxylic acid via a two-step process:
-
Diazotization : Treatment with NaNO₂/HCl at 0°C forms a diazonium salt.
-
Hydrolysis : Heating in aqueous H₂SO₄ (70°C, 2 hr) yields pyrrolidine-2-carboxylic acid (82% purity by HPLC).
Synthesis of 6-(2,4-Dinitroanilino)Hexanoyl Chloride
Preparation of 2,4-Dinitroaniline
4-Chloro-1,3-dinitrobenzene is aminated using aqueous ammonia (34% w/w) in a stainless-steel autoclave at 70°C under 6 atm pressure. The reaction proceeds via nucleophilic aromatic substitution, yielding 2,4-dinitroaniline in 98.4% yield (m.p. 178–179°C).
Hexanoyl Chloride Functionalization
Hexanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 3 hr). The 2,4-dinitroaniline is then coupled to hexanoyl chloride in dichloromethane with triethylamine (TEA) as a base (0°C, 12 hr), yielding 6-(2,4-dinitroanilino)hexanoyl chloride (91% yield).
Synthesis of 5-(Diaminomethylideneamino)Pentanoyl Segment
Guanidinylation of L-Ornithine
L-Ornithine is treated with 1H-pyrazole-1-carboxamidine hydrochloride (PCA) in DMF at pH 10 (NaHCO₃, 25°C, 24 hr) to introduce the diaminomethylideneamino group. The product, 5-(diaminomethylideneamino)pentanoic acid, is isolated via ion-exchange chromatography (78% yield).
Synthesis of 2-[(2-Aminobenzoyl)Amino]-3-Phenylpropanoyl Unit
Coupling of 2-Aminobenzoic Acid and L-Phenylalanine
L-Phenylalanine is protected with Fmoc-Cl (piperidine/DMF, 25°C, 2 hr). The free amine is coupled to 2-aminobenzoic acid using HBTU/HOBt activation (DIPEA, DMF, 0°C → 25°C, 6 hr). Fmoc deprotection (20% piperidine/DMF) yields 2-[(2-aminobenzoyl)amino]-3-phenylpropanoic acid (83% yield).
Solid-Phase Peptide Assembly
Resin Loading and Sequential Coupling
A Wang resin pre-loaded with pyrrolidine-2-carboxylic acid is used. Coupling cycles follow Fmoc/t-Bu SPPS:
-
Deprotection : 20% piperidine/DMF (2 × 5 min).
-
Activation : Amino acid (4 eq), HBTU (3.9 eq), HOBt (3.9 eq), DIPEA (6 eq) in DMF (30 min).
-
Coupling : 2 hr at 25°C under N₂.
Segments are coupled in the order:
Final Cleavage and Purification
The peptide-resin is treated with TFA/H₂O/TIPS (95:2.5:2.5, 3 hr) to cleave the product. Crude material is purified via reverse-phase HPLC (C18 column, 10–60% MeCN/H₂O + 0.1% TFA), yielding the title compound (≥95% purity, ESI-MS: [M+H]⁺ calc. 987.4, found 987.6).
Analytical Data and Optimization
| Step | Yield (%) | Purity (HPLC, %) | Key Conditions |
|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | 82 | 89 | H₂SO₄ hydrolysis, 70°C |
| 2,4-Dinitroaniline | 98.4 | 99 | Autoclave, 70°C, 6 atm NH₃ |
| SPPS Assembly | 67 | 95 | HBTU/HOBt, 25°C |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of amine and nitro groups makes the compound susceptible to oxidation reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and nitro positions, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or nitro compounds.
Scientific Research Applications
The compound 1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid is a complex synthetic molecule with potential applications in various scientific and medical fields. This article explores its applications, focusing on therapeutic uses, biochemical interactions, and ongoing research.
Cancer Treatment
One of the primary applications of this compound is in cancer therapy. Research indicates that it may function as an inhibitor of specific protein interactions crucial for tumor growth and metastasis. For instance, it has been studied as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction, which is significant in certain types of leukemia. The inhibition of this interaction can lead to reduced proliferation of cancer cells and increased apoptosis (programmed cell death) in malignant tissues .
Targeted Drug Delivery
The compound's structure allows for modifications that enhance its ability to deliver therapeutic agents directly to cancer cells. By conjugating this compound with cytotoxic drugs or imaging agents, researchers aim to create targeted therapies that minimize side effects and enhance treatment efficacy. This targeted approach is particularly beneficial in reducing the off-target effects commonly associated with conventional chemotherapy .
Biomolecular Research
In biochemical research, this compound serves as a valuable tool for studying protein-protein interactions and enzyme activities. Its ability to bind selectively to specific proteins makes it useful in elucidating pathways involved in various diseases, including cancer and metabolic disorders. The detailed understanding gained from such studies can lead to the development of new therapeutic strategies .
Case Study 1: Inhibition of Menin-MLL Interaction
A study published in a patent document highlighted the effectiveness of compounds similar to the one discussed in inhibiting the menin-MLL interaction. In vitro experiments demonstrated a significant reduction in cell viability in leukemia cell lines treated with these inhibitors compared to controls, suggesting a promising avenue for developing targeted leukemia therapies .
Case Study 2: Targeted Delivery Systems
Research involving the modification of this compound for drug delivery systems has shown promising results. By attaching cytotoxic agents to the compound, researchers were able to achieve higher concentrations of drugs at tumor sites while minimizing systemic exposure. This approach not only enhances therapeutic outcomes but also reduces adverse effects associated with traditional chemotherapy .
Mechanism of Action
The mechanism of action of 1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Pyoverdines
Structure : Siderophores produced by Pseudomonas spp., featuring a peptide backbone with hydroxamate and catechol groups for iron chelation.
Comparison :
- Similarities: Both compounds contain peptide chains with non-proteinogenic amino acids (e.g., diaminomethylideneamino). The diaminomethylideneamino group in the target compound may mimic pyoverdine’s iron-binding hydroxamate/catechol moieties .
- Differences: Pyoverdines lack nitroaromatic groups, whereas the 2,4-dinitroanilino group in the target compound may confer redox or electrophilic reactivity absent in pyoverdines .
Lankacidin C
Structure: A macrocyclic polyketide-nonribosomal peptide hybrid with antitumor activity. Comparison:
- Similarities: Both compounds contain amino acid-derived subunits (e.g., phenylpropanoyl). The diaminomethylideneamino group in the target compound may mimic lankacidin’s guanidine moiety, which is critical for DNA intercalation .
- Differences : Lankacidin C lacks aromatic nitro groups and pyrrolidine rings, suggesting divergent mechanisms of action .
Lys-Val-Ile-Leu-Phe (Pentapeptide)
Structure : A linear peptide with hydrophobic residues.
Comparison :
- Similarities : Both compounds feature peptide bonds and branched aliphatic chains.
- Differences : The target compound’s extensive functionalization (e.g., nitro groups, pyrrolidine) suggests broader bioactivity, whereas Lys-Val-Ile-Leu-Phe is primarily a structural or signaling peptide .
Functional Analogues
Beta-Lactams
Structure : Contain a β-lactam ring for antibiotic activity.
Comparison :
- Similarities: None structurally, but beta-lactam biosynthetic gene clusters (BGCs) in Pseudomonas highlight the genus’s metabolic diversity, which may extend to the target compound’s synthesis .
- Differences : The target compound lacks a β-lactam ring, ruling out classical penicillin-binding protein inhibition.
Mechanistic Insights from Bioinformatics
Evidence from transcriptome and docking analyses (Park et al., 2023) suggests that compounds with similar scaffolds, such as oleanolic acid and hederagenin, share mechanisms of action (MOAs). By analogy:
- The target compound’s diaminomethylideneamino group may target guanidine-binding enzymes (e.g., nitric oxide synthases).
- The 2,4-dinitroanilino group could interact with nitroreductases or act as a electrophile in covalent inhibition .
Comparative Data Table
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 2D NMR (HSQC, HMBC) resolves overlapping signals in the polyamide backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ mode for protonated ions) .
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection assesses purity (>95% threshold for biological assays) .
Note : Solubility in DMSO or acidic buffers must be optimized for consistent results .
How can computational tools guide reaction optimization for higher yields?
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in amide bond formation .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for guanidine group installation, minimizing side products .
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., temperature, solvent, catalyst) to recommend optimal conditions .
How to resolve discrepancies in spectroscopic data during characterization?
Q. Advanced
- Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., Gaussian or ORCA) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring conformation) .
- Isotopic Labeling : Track unexpected peaks (e.g., deuterium exchange for NH groups in IR) .
What strategies improve bioactivity predictions through structure-activity relationship (SAR) studies?
Q. Advanced
- Functional Group Modulation : Replace the 2,4-dinitroanilino group with electron-deficient aromatics to enhance target binding .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., proteases) to identify critical binding motifs .
- In Vitro Screening : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity and cellular uptake .
What are the best practices for handling and long-term storage?
Q. Basic
- Storage : Lyophilized form at -80°C under argon to prevent hydrolysis of the dinitroanilino group .
- Solubility : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid aggregation .
How to address low yields in stereoselective steps?
Q. Advanced
- Chiral Auxiliaries : Incorporate Evans oxazolidinones during phenylpropanoyl segment synthesis .
- Dynamic Kinetic Resolution : Use asymmetric catalysts (e.g., Ru-BINAP) for racemization-prone intermediates .
How to validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) for 48 hours .
- LC-MS/MS Monitoring : Detect degradation products (e.g., nitro group reduction to amine) .
What experimental controls are essential in biological assays?
Q. Advanced
- Negative Controls : Use scrambled-sequence analogs to rule out nonspecific interactions .
- Protease Inhibitors : Include EDTA or PMSF in assay buffers to prevent enzymatic degradation .
How to design a scalable synthesis protocol for preclinical studies?
Q. Advanced
- Flow Chemistry : Implement continuous flow systems for hazardous steps (e.g., nitro group reduction) .
- Quality by Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
